Trandolaprilat isopropyl ester
Description
Contextualization within the Broader Field of Pharmaceutical Intermediate and Impurity Research
The production of active pharmaceutical ingredients (APIs) for ACE inhibitors is a multi-step process that can generate various impurities. These impurities can arise from starting materials, reagents, catalysts, or by-products of chemical reactions. The presence of such impurities, even in trace amounts, can significantly affect the safety and stability of the drug. nih.gov Therefore, the identification, characterization, and control of impurities are critical aspects of pharmaceutical research and development. nih.gov
Pharmaceutical intermediates are compounds that are produced during the synthesis of an API and undergo further chemical changes to become the final drug substance. The quality of these intermediates is crucial for the reliability of the manufacturing process. For many ACE inhibitors, complex heterocyclic structures are key intermediates, and their synthesis often involves challenging stereochemical control. allfordrugs.com The study of these intermediates and potential impurities, such as ester analogues, is essential for optimizing synthetic routes and ensuring the quality of the final drug.
Chemical Significance of Ester Moieties in Drug Degradation and Synthesis Pathways
Ester moieties are common functional groups in many pharmaceuticals, including several ACE inhibitors. pharmaceutical-journal.com They are often introduced to create a "prodrug," an inactive or less active form of a drug that is converted to the active form in the body. drugbank.comwikipedia.org This strategy can improve a drug's oral bioavailability by increasing its lipophilicity, which facilitates absorption through cell membranes. nih.govnih.gov Once absorbed, endogenous enzymes, such as carboxylesterases found in the liver and plasma, hydrolyze the ester to release the active carboxylic acid metabolite. nih.gov
However, the presence of an ester group also makes the drug susceptible to hydrolytic degradation, where the ester bond is cleaved by water. pharmaceutical-journal.com This degradation can be influenced by factors such as pH, temperature, and the presence of moisture, and can occur during manufacturing, storage, or within the body. pharmaceutical-journal.com Premature hydrolysis can compromise the drug's efficacy and shelf-life. Therefore, understanding the stability of the ester linkage is critical in both drug formulation and synthesis. pharmaceutical-journal.com
During synthesis, esterification of a carboxylic acid group is a key step in creating prodrug ACE inhibitors. scholarsresearchlibrary.com Conversely, impurities can sometimes arise from incomplete reactions or side reactions involving these ester groups. For example, the use of different alcohols during synthesis or work-up could potentially lead to the formation of alternative ester impurities.
Definition and Structural Relationship of Trandolaprilat (B1681354) Isopropyl Ester to Parent Compounds
Trandolaprilat isopropyl ester is chemically known as (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-[(1-Methylethoxy)carbonyl]-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic Acid. pharmaffiliates.comsynzeal.com It is considered an impurity or a related compound of the ACE inhibitor trandolapril (B549266). pharmaffiliates.comsynzeal.com
The parent drug, trandolapril , is an ethyl ester prodrug. drugbank.comwikipedia.org It is structurally a dipeptide derivative, containing an L-alanine and an L-proline analogue. nih.gov In the body, trandolapril is metabolized by esterases, primarily in the liver, which hydrolyze the ethyl ester group to form the active metabolite, trandolaprilat . drugbank.comwikipedia.orgfda.gov Trandolaprilat is a dicarboxylic acid and is approximately eight times more potent as an ACE inhibitor than trandolapril itself. fda.govgoogle.com
This compound is an analogue of trandolapril where the ethyl ester group has been replaced by an isopropyl ester group. synzeal.com This structural difference is the key distinction between it and the parent drug. It is structurally more similar to trandolapril than to trandolaprilat, as it retains an ester functionality, albeit a different one. This compound is also referred to as Trandolapril Impurity B in the European Pharmacopoeia (EP). synzeal.comdrugfuture.com
Chemical Structures
| Compound Name | Structure |
| Trandolapril | |
| Trandolaprilat | |
| This compound | Chemical structure not readily available in public image repositories. The structure is defined by the replacement of the ethyl group in trandolapril's ester with an isopropyl group. |
Compound Information Table
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Relationship |
| Trandolapril | C24H34N2O5 | 430.54 | Parent Drug (Prodrug) |
| Trandolaprilat | C22H30N2O5 | 402.48 | Active Metabolite |
| This compound | C25H36N2O5 | 444.56 | Impurity/Analogue |
Structure
3D Structure
Properties
Molecular Formula |
C25H36N2O5 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H36N2O5/c1-16(2)32-25(31)20(14-13-18-9-5-4-6-10-18)26-17(3)23(28)27-21-12-8-7-11-19(21)15-22(27)24(29)30/h4-6,9-10,16-17,19-22,26H,7-8,11-15H2,1-3H3,(H,29,30)/t17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
ZPEIMRIRSAESCO-KVEDYDLGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies of Trandolaprilat Isopropyl Ester
Targeted Synthetic Routes for Trandolaprilat (B1681354) Isopropyl Ester Preparation
While specific, large-scale synthetic routes for trandolaprilat isopropyl ester are not extensively documented in publicly available literature due to its status as an impurity, its preparation can be logically deduced from standard organic chemistry principles, particularly esterification reactions. The primary application for such a synthesis would be for the generation of an analytical standard to accurately quantify its presence in trandolapril (B549266) drug substance.
The most direct method for the targeted synthesis of this compound is the esterification of trandolaprilat with isopropanol (B130326). Trandolaprilat, the active diacid metabolite of trandolapril, possesses two carboxylic acid functional groups. nih.gov Selective esterification of the appropriate carboxylic acid would yield the desired isopropyl ester.
Several standard esterification methods could be employed:
Fischer-Speier Esterification: This acid-catalyzed reaction involves heating trandolaprilat in an excess of isopropanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product, the removal of water is necessary, often achieved by azeotropic distillation. Optimization of reaction conditions would involve screening various acid catalysts, adjusting the temperature, and managing the reaction time to maximize the yield of the mono-ester and minimize the formation of the di-isopropyl ester.
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a milder method that can be carried out at room temperature. The optimization of this reaction would involve careful control of the stoichiometry of the reagents to favor the formation of the mono-isopropyl ester.
Use of Activating Agents: Trandolaprilat can be converted to a more reactive derivative, such as an acid chloride or an anhydride, which can then be reacted with isopropanol. This approach often leads to higher yields and faster reaction times but may require more stringent control of reaction conditions to avoid side reactions.
Table 1: Potential Esterification Methods for this compound Synthesis
| Method | Reagents | Typical Conditions | Advantages | Potential Challenges |
| Fischer-Speier Esterification | Isopropanol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Harsh conditions, potential for side reactions, requires water removal |
| Steglich Esterification | Isopropanol, DCC, DMAP | Room Temperature | Mild conditions, high yields | Use of DCC can lead to byproduct formation (DCU) |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂), then Isopropanol | Varies | High reactivity, good yields | Requires careful handling of corrosive reagents |
The synthesis of trandolapril involves the coupling of two chiral building blocks: (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid and N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine. d-nb.infogoogle.com Maintaining the correct stereochemistry is critical for the pharmacological activity of the final drug. Consequently, any targeted synthesis of this compound for use as a reference standard must also preserve these stereocenters.
The esterification methods described above are generally not expected to affect the existing stereocenters in the trandolaprilat molecule. However, purification of the final product is crucial to ensure it is free from starting materials, reagents, and any diastereomeric impurities that may have been present in the initial trandolaprilat sample. High-performance liquid chromatography (HPLC) is a common technique used to assess the chemical and stereochemical purity of trandolapril and its related compounds. nih.gov
Formation as a Byproduct or Degradation Product in Trandolapril and Trandolaprilat Processes
This compound is primarily encountered as a process-related impurity in the manufacturing of trandolapril. Its presence can arise from various sources, including the raw materials used and the specific synthetic route employed.
The most likely pathway for the unintended formation of this compound is the presence of isopropanol as a residual solvent in the starting materials or as a solvent used in one of the manufacturing steps of trandolapril. If trandolaprilat is present as an intermediate or a degradation product, any residual isopropanol could react with it under certain conditions (e.g., acidic or basic conditions, elevated temperatures) to form the isopropyl ester.
Another potential pathway is transesterification. If isopropanol is present during the synthesis or storage of trandolapril (the ethyl ester), a transesterification reaction could occur, leading to the formation of this compound and ethanol (B145695). This reaction is often catalyzed by acids or bases.
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. nih.gov The identification and quantification of impurities such as this compound are essential to ensure the safety and efficacy of the final drug product. The presence and level of this impurity can be indicative of the control over the manufacturing process.
Regulatory bodies require that pharmaceutical companies characterize and control impurities in their drug products. This involves developing sensitive analytical methods, such as HPLC and mass spectrometry, to detect and quantify this compound. nih.gov The source of the impurity is often traced back to specific steps in the synthesis, allowing for process optimization to minimize its formation. For instance, if the impurity is found to be formed due to the use of isopropanol as a recrystallization solvent, alternative solvents may be investigated.
Table 2: Summary of this compound as an Impurity
| Impurity Name | Common Designation | Potential Origin | Analytical Detection |
| This compound | Trandolapril Impurity B | Esterification of Trandolaprilat with residual isopropanol; Transesterification of Trandolapril with isopropanol | HPLC, LC-MS |
Chemical Stability and Degradation Pathways of Trandolaprilat Isopropyl Ester
Hydrolytic Degradation Mechanisms Under Controlled Conditions
Hydrolysis is a primary degradation pathway for ester-containing compounds like Trandolaprilat (B1681354) Isopropyl Ester. The stability of the ester linkage is significantly influenced by the pH of the environment, leading to different degradation kinetics and products under acidic, basic, and neutral conditions.
Under acidic conditions, Trandolapril (B549266) undergoes hydrolysis, although it is found to be more stable in acidic media compared to alkaline conditions. researchgate.netresearchgate.net Studies have shown that significant degradation requires elevated temperatures. For instance, in one study, hydrolysis was performed in 0.01N HCl at 50°C for 15 minutes. Another study reported slight degradation (less than 0.4%) when subjected to 0.1M HCl at 80°C. researchgate.netresearchgate.net
The primary degradation pathway in acidic conditions involves the hydrolysis of the ester group, leading to the formation of its active diacid metabolite, Trandolaprilat, and the corresponding alcohol. A detailed degradation mechanism has been proposed, outlining the behavior of Trandolapril in acidic environments. carta-evidence.orgnih.gov
Interactive Table: Acid-Catalyzed Degradation Conditions
| Acid Concentration | Temperature | Duration | Observed Degradation | Reference |
|---|---|---|---|---|
| 0.01N HCl | 50°C | 15 min | Degradation observed | |
| 0.1M HCl | 80°C | - | < 0.4% | researchgate.netresearchgate.net |
Trandolapril demonstrates significant lability in basic conditions, with degradation occurring more rapidly than in acidic or neutral media. researchgate.netijpsdronline.com Forced degradation studies have been conducted using various concentrations of sodium hydroxide (B78521) (NaOH) at different temperatures. For example, treatment with 0.01N NaOH at 50°C for 30 minutes resulted in observable degradation. In another study, 1N NaOH at room temperature for 30 minutes was used to induce base-catalyzed hydrolysis. ijpsdronline.com One report indicated a 32.03% degradation under alkaline conditions. ajrconline.org
Similar to acid hydrolysis, the main reaction is the cleavage of the ester bond to form Trandolaprilat. The kinetics of degradation are notably faster in alkaline environments. researchgate.net
Interactive Table: Base-Catalyzed Degradation Conditions
| Base Concentration | Temperature | Duration | Observed Degradation | Reference |
|---|---|---|---|---|
| 0.01N NaOH | 50°C | 30 min | Degradation observed | |
| 0.1M NaOH | 80°C | - | Higher than acidic/neutral | researchgate.net |
| 1N NaOH | Room Temp. | 30 min | Significant degradation | ijpsdronline.com |
In neutral aqueous solutions, Trandolapril also undergoes hydrolysis, although at a slower rate compared to alkaline conditions. researchgate.net Studies have been performed by refluxing the drug in water to observe degradation. ajrconline.orgresearchgate.net One study subjected the drug to neutral hydrolysis with water at 80°C. researchgate.netresearchgate.net The half-life of Trandolapril at 80°C was found to be 55 hours in neutral conditions, compared to 17 hours under acidic conditions at the same temperature, indicating greater stability in a neutral medium. researchgate.net The degradation in neutral conditions also primarily yields Trandolaprilat. carta-evidence.orgnih.gov
Oxidative Degradation Profiles and Product Identification
The susceptibility of Trandolaprilat Isopropyl Ester to oxidation has been investigated through forced degradation studies using hydrogen peroxide (H₂O₂). ijpsdronline.comveeprho.com Reports on the extent of oxidative degradation vary, with some studies indicating stability researchgate.net while others report the formation of multiple degradation products. researchgate.netijpsdronline.com
One study found that upon exposure to hydrogen peroxide, Trandolapril yielded six different oxidative products. researchgate.netresearchgate.net Another investigation generated four minor degradation products under peroxide stress conditions. ijpsdronline.com The oxidative stress conditions were optimized using 30% H₂O₂ at 50°C for 25 minutes. ijpsdronline.com The formation of these by-products highlights the importance of protecting the compound from oxidative environments. nih.govmdpi.com
Interactive Table: Oxidative Degradation Findings
| Oxidizing Agent | Conditions | Number of Degradation Products | Reference |
|---|---|---|---|
| Hydrogen Peroxide | - | 6 | researchgate.netresearchgate.net |
| 30% H₂O₂ | 50°C, 25 min | 4 (minor) | ijpsdronline.com |
Photolytic Degradation Studies and Photoproduct Characterization
The photostability of Trandolapril has been assessed under various light conditions, as per ICH guidelines. ijpsdronline.com Generally, the compound is found to be stable under photolytic stress. researchgate.netresearchgate.netijpsdronline.com Studies have exposed the drug to UV light (up to 200 watt-hours/square meter) and fluorescent light (1.2 million Lux hours). ajrconline.org Despite this, some reduction in the peak area of Trandolapril was observed, suggesting some degree of degradation, even if no distinct degradation product peaks were formed. ajrconline.org Another study involving exposure to sunlight for two days also concluded that the drug was stable. researchgate.netresearchgate.net
Influence of Environmental Factors on Chemical Integrity and Degradation Kinetics
The chemical integrity of this compound is influenced by several environmental factors, primarily temperature and pH. lettersinhighenergyphysics.com
Temperature: Thermal stability studies have shown that Trandolapril is stable until its melting point (around 110°C). researchgate.net However, elevated temperatures accelerate hydrolytic and oxidative degradation processes. researchgate.netcqu.edu.au For instance, forced degradation studies are often conducted at elevated temperatures like 50°C, 70°C, or 80°C to accelerate the rate of decomposition. researchgate.netijpsdronline.com Solid-state thermal degradation at 50°C for 60 days has also been studied. researchgate.netresearchgate.net
pH: As detailed in the hydrolysis sections, pH is a critical factor affecting the stability of the ester linkage. nih.govslideshare.net The degradation rate is significantly higher in alkaline pH compared to acidic and neutral conditions. researchgate.net Therefore, controlling the pH is crucial for maintaining the stability of formulations containing this compound. slideshare.net
Moisture: The presence of moisture can facilitate hydrolytic degradation. veeprho.com Proper packaging and storage in dry conditions are essential to prevent the hydrolysis of the ester group.
Light: While generally found to be photostable, prolonged exposure to light could potentially lead to some degradation, as indicated by a reduction in the parent compound's concentration in some studies. ajrconline.org Using light-protective packaging is a recommended precautionary measure. slideshare.net
Advanced Analytical Characterization of Trandolaprilat Isopropyl Ester
High-Resolution Chromatographic Techniques for Separation and Quantification
High-resolution chromatographic techniques are essential for the separation of trandolaprilat (B1681354) isopropyl ester from its potential impurities and for its accurate quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of pharmaceutical compounds. A stability-indicating UHPLC method is crucial for separating trandolaprilat isopropyl ester from its degradation products and related substances. nih.gov
Method development would logically commence with reversed-phase chromatography, given the non-polar character of the isopropyl ester. A sub-2 µm particle size column, such as a C18 or C8, would provide high efficiency. researchgate.net The mobile phase would typically consist of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov To ensure good peak shape and retention for the amine-containing structure, pH adjustment of the aqueous phase is critical. An acidic pH, often achieved with additives like formic acid or trifluoroacetic acid, is commonly used to protonate the secondary amine, leading to sharper peaks and predictable retention behavior. wisdomlib.org
Gradient elution is generally preferred over isocratic elution to achieve optimal separation of a wide range of compounds with varying polarities, including the parent compound and any potential impurities, within a short analysis time. nih.gov Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as around 210-220 nm for compounds of this class. researchgate.netasiapharmaceutics.info Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net
Table 1: Illustrative UHPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides high resolution and efficiency for complex separations. researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures good peak shape for amine-containing analytes. dntb.gov.ua |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier providing good separation efficiency. dntb.gov.ua |
| Gradient | 10% to 90% B over 5 minutes | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions and particle size. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 215 nm | Wavelength for optimal detection of the analyte. asiapharmaceutics.info |
| Injection Volume | 2 µL | Standard volume for UHPLC systems. |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and low volatility. However, GC-MS can be a powerful tool for the detection of related impurities or for the analysis of the compound after derivatization. researcher.life
For ACE inhibitors, derivatization is often necessary to increase volatility and thermal stability. researchgate.netnih.gov A common approach is esterification of carboxylic acid groups and acylation of amine groups. While this compound already possesses an ester group, derivatization of the secondary amine could be performed. For instance, trifluoroacetamide (B147638) derivatives can be formed to enhance volatility and detection sensitivity, particularly with an electron capture detector (ECD) or mass spectrometer. nih.gov A GC-MS screening method has been developed for several ACE inhibitors in urine after extractive methylation, indicating the feasibility of this approach for related structures. researcher.life
Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust column for a wide range of analytes. |
| Carrier Gas | Helium at 1.0 mL/min | Standard carrier gas for GC-MS. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Optimized temperature program for separation. |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | To increase volatility and thermal stability. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| MS Scan Range | m/z 50-650 | To cover the expected mass range of the derivatized compound and its fragments. |
Chiral Chromatography for Enantiomeric Purity Assessment
Trandolapril (B549266) has multiple chiral centers, making the stereochemical purity a critical quality attribute. allfordrugs.com The synthesis of trandolapril often involves the separation of diastereomers, and chiral chromatography is a key technique for this purpose. google.commagtechjournal.comptfarm.pl It is therefore highly probable that this compound, as a related intermediate, would also be a chiral molecule requiring enantiomeric purity assessment.
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol modifier such as ethanol (B145695) or isopropanol (B130326). The choice of the specific CSP and mobile phase composition is critical and often requires empirical optimization to achieve baseline separation of the enantiomers. A study on trandolapril confirmed its stereochemical purity using a Cyclobond I column (a β-cyclodextrin-based CSP). ptfarm.pl
Mass Spectrometry (MS) for Definitive Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and confirmation of pharmaceutical compounds and their impurities.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and high molecular weight compounds like this compound, making it compatible with LC-MS analysis. In positive ion mode, the molecule would be expected to readily form a protonated molecular ion, [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural information. The fragmentation pattern of trandolapril and its metabolite trandolaprilat has been studied. nih.govebi.ac.uk For trandolaprilat, a characteristic fragmentation involves the cleavage of the amide bond and the ester bond. srce.hrresearchgate.net A similar fragmentation pathway can be postulated for this compound. The loss of the isopropyl group and subsequent fragmentation around the core structure would be expected. The fragmentation of trandolapril has been shown to yield ions corresponding to the phenylpropyl alanine (B10760859) moiety and the bicyclic indole-2-carboxylic acid structure. nih.govsrce.hr
Table 3: Predicted ESI-MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |
|---|---|---|---|
| [M+H]⁺ | [M+H - C₃H₆]⁺ | 60 Da (Propene) | Loss of the isopropyl group from the ester. |
| [M+H]⁺ | Ion of phenylpropyl alanine moiety | Cleavage of the amide bond. | |
| [M+H]⁺ | Ion of indole-2-carboxylic acid isopropyl ester | Cleavage of the amide bond. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. researchgate.netd-nb.info This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragment ions.
For this compound, HRMS would be used to confirm its molecular formula. This is particularly valuable in identifying unknown impurities or degradation products. For instance, UPLC-QTOF-MS has been used to identify and characterize stress degradation products of trandolapril. nih.govsrce.hr By comparing the measured accurate mass with the theoretical mass of potential structures, the elemental composition can be confidently assigned. This technique is a powerful tool for confirming the identity of the target compound and for the structural elucidation of any related substances formed during synthesis or storage.
Tandem Mass Spectrometry (MS/MS) for Daughter Ion Profiling
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for structural elucidation by fragmenting precursor ions and analyzing the resulting daughter ions. wikipedia.org This method provides detailed information about the molecular structure and composition of an analyte. chromatographyonline.com In the analysis of this compound, MS/MS is instrumental in confirming the molecular structure through characteristic fragmentation patterns.
A study focused on the quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma utilized liquid chromatography/electrospray ionization tandem mass spectrometry (MS/MS). nih.gov The analysis was performed in the multiple reaction monitoring mode. For trandolaprilat, the deprotonated molecule [M-H]⁻ was observed at a mass-to-charge ratio (m/z) of 401. This precursor ion was then subjected to collision-induced dissociation, leading to the formation of a prominent daughter ion at m/z 168. nih.gov This fragmentation is characteristic and allows for selective and sensitive quantification of the compound. nih.govcreative-proteomics.com
Table 1: MS/MS Fragmentation Data for Trandolaprilat
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Daughter Ion (m/z) |
|---|---|---|
| Trandolaprilat | 401 | 168 |
Data sourced from a study on the quantification of trandolapril and trandolaprilat in human plasma. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment and connectivity of atoms. longdom.org For this compound, both one-dimensional and two-dimensional NMR techniques are crucial for a complete structural assignment. longdom.orgresearchgate.net
One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the molecular structure.
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. mnstate.eduhuji.ac.il Key signals would include those for the aromatic protons, the protons of the fused ring system, the ethyl ester group, and the isopropyl ester group. The chemical shifts (δ) of these protons are influenced by neighboring functional groups. mnstate.edulibretexts.org For instance, protons adjacent to electronegative atoms like oxygen will appear at a higher chemical shift. mnstate.edu
¹³C NMR: The ¹³C NMR spectrum shows the number of non-equivalent carbons in the molecule. libretexts.orgchemguide.co.uk Characteristic signals would be observed for the carbonyl carbons of the ester and amide groups (typically in the 150-200 ppm range), aromatic carbons (100-150 ppm), and aliphatic carbons (0-100 ppm). libretexts.orgchemguide.co.uk The presence of the isopropyl ester group would be confirmed by its unique carbon signals.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 8.4 mnstate.edu | 100 - 150 libretexts.org |
| Aldehyde C-H | 9.0 - 10.0 mnstate.edu | >180 |
| Alkene C-H | 4.8 - 6.8 mnstate.edu | 100 - 150 libretexts.org |
| Oxygenated sp³ C-H | 2.8 - 4.5 mnstate.edu | 50 - 100 libretexts.org |
| Allylic sp³ C-H | 1.8 - 2.8 mnstate.edu | 15 - 40 |
| sp³ C-H | 0.7 - 2.0 mnstate.edu | 0 - 50 libretexts.org |
| Carboxylic Acid/Ester C=O | - | 150 - 200 libretexts.org |
These are general ranges and actual values may vary based on the specific molecular environment.
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is instrumental in establishing the connectivity of proton networks within the molecule, such as the spin systems in the fused ring and the side chains. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Coherence): This experiment reveals long-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu It is crucial for connecting different structural fragments of the molecule, for example, linking the ester groups to the main molecular scaffold. creative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org NOESY is particularly important for determining the stereochemistry of the molecule by revealing through-space interactions between protons on different stereocenters. longdom.org
Table 3: Applications of 2D NMR Techniques in the Analysis of this compound
| 2D NMR Technique | Type of Correlation | Information Gained |
|---|---|---|
| COSY | ¹H-¹H (through-bond) libretexts.org | Proton-proton connectivity longdom.org |
| HSQC | ¹H-¹³C (one-bond) sdsu.edu | Direct proton-carbon attachments creative-biostructure.com |
| HMBC | ¹H-¹³C (multiple-bond) sdsu.edu | Long-range proton-carbon connectivity creative-biostructure.com |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.comlabmanager.com These techniques are excellent for identifying functional groups. libretexts.org
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.org Different functional groups absorb at characteristic frequencies, allowing for their identification. plos.org In the FTIR spectrum of this compound, one would expect to observe characteristic absorption bands for the C=O stretch of the ester and amide groups, the N-H stretch of the amide, the C-O stretch of the esters, and the vibrations of the aromatic ring. mdpi.comresearchgate.net The presence of the isopropyl group would also contribute specific C-H bending and stretching vibrations. researchgate.net
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3500 - 3200 mnstate.edu |
| Carboxylic Acid O-H | Stretch | 3500 - 2500 mnstate.edu |
| Carbonyl C=O (Ester) | Stretch | 1750 - 1735 mnstate.edu |
| Carbonyl C=O (Amide) | Stretch | 1800 - 1640 mnstate.edu |
| Aromatic C=C | Stretch | ~1600 |
| C-O (Ester) | Stretch | 1300 - 1000 |
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. spectroscopyonline.com For this compound, Raman spectroscopy could provide valuable information about the carbon skeleton and the aromatic ring system. semi.ac.cn The combination of FTIR and Raman spectroscopy offers a more complete vibrational profile of the molecule. nih.gov
Hyphenated Techniques in Comprehensive Impurity and Degradant Profiling (e.g., LC-MS/NMR)
The comprehensive characterization of impurities and degradation products of this compound is crucial for ensuring its quality, stability, and safety. Hyphenated analytical techniques, which couple a separation method with a spectroscopic method, are indispensable tools for this purpose. sigmaaldrich.cnscispace.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and the more advanced Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) provide an unparalleled ability to separate, detect, and structurally elucidate unknown compounds in complex mixtures. ijpsdronline.comijpsonline.com
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), serves as the primary separation engine. researchgate.net These methods are adept at resolving the parent drug from its structurally similar impurities and degradants. dphen1.com The choice of the chromatographic column, mobile phase composition, and gradient elution is optimized to achieve maximum separation efficiency. researchgate.net
Following chromatographic separation, the eluents are introduced into a mass spectrometer. LC-MS is a powerful combination for impurity profiling due to its high sensitivity and specificity. biomedres.us Mass spectrometry provides vital information on the molecular weight of the eluted compounds. ijpsdronline.com By employing tandem mass spectrometry (MS/MS), parent ions of interest can be isolated and fragmented to generate characteristic fragment ions. This fragmentation pattern serves as a fingerprint, offering deep structural insights into the molecule. nih.gov For instance, UPLC coupled with electrospray tandem mass spectrometry has been effectively used for the rapid analysis of trandolapril and its degradation products, achieving separation in under four minutes. nih.gov
While LC-MS is highly effective for determining molecular weights and fragmentation pathways, unambiguous structure elucidation, especially for isomers, often requires Nuclear Magnetic Resonance (NMR) spectroscopy. dphen1.comamericanpharmaceuticalreview.com NMR provides definitive information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei. americanpharmaceuticalreview.com The direct coupling of LC with NMR (LC-NMR) allows for the acquisition of NMR spectra of impurities as they elute from the chromatography column. This technique is particularly powerful for identifying novel or unexpected degradation products without the need for time-consuming isolation of each impurity. rjptonline.org
Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various stress conditions such as acid and base hydrolysis, oxidation, and heat. researchgate.netnih.gov The analysis of samples from these studies by hyphenated techniques like LC-MS/MS allows for the identification of the most likely degradation pathways. nih.gov In the case of ester prodrugs like this compound, common degradation pathways include hydrolysis of the ester bond and intramolecular cyclization. drugbank.comgoogle.com Studies on the closely related compound, trandolapril, have identified key degradation products under stress conditions. nih.gov
A study on trandolapril revealed its degradation under various stress conditions, leading to the formation of specific by-products. nih.gov Given the structural similarity, it is anticipated that this compound would follow analogous degradation pathways. The primary degradation products identified for trandolapril, which are applicable to the isopropyl ester variant, include the active diacid form, Trandolaprilat, and its corresponding diketopiperazine derivative. nih.govdrugbank.comgoogle.com The kinetics of trandolapril degradation have been shown to follow first-order kinetics under acidic and neutral hydrolytic conditions. dphen1.com
The combination of LC-MS for initial detection and molecular weight determination, followed by MS/MS for fragmentation analysis and LC-NMR for definitive structural confirmation, represents a comprehensive strategy for the impurity and degradant profiling of this compound. ijpsdronline.comamericanpharmaceuticalreview.com
Detailed Research Findings
Research on the related compound, trandolapril, using UPLC-MS/MS has led to the identification and characterization of its principal degradation products formed under stress testing. nih.gov These findings provide a strong basis for understanding the potential degradants of this compound.
The major degradation pathways observed are:
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and alkaline conditions, which would convert this compound into its active metabolite, Trandolaprilat, and isopropyl alcohol. nih.gov
Intramolecular Cyclization: Under neutral or thermal stress, intramolecular cyclization can occur, leading to the formation of a diketopiperazine derivative. nih.govgoogle.com
The table below summarizes the key degradation products identified in studies of the closely related ethyl ester, trandolapril, which are directly relevant for predicting the degradation profile of this compound.
Table 1: Potential Degradation Products of this compound based on Trandolapril Studies
| Degradation Product Name | Molecular Formula | Formation Condition | Analytical Identification Method |
| Trandolaprilat | C₂₂H₃₀N₂O₅ | Acid/Base Hydrolysis | UPLC-MS/MS nih.gov |
| Trandolaprilat Diketopiperazine | C₂₂H₂₈N₂O₄ | Neutral/Thermal Stress | UPLC-MS/MS nih.govgoogle.com |
Prodrug Design Principles and Ester Biotransformation Studies in Vitro and Theoretical Models
General Principles of Ester Prodrug Design and Bioreversibility
Ester prodrugs are a widely employed strategy to enhance the oral bioavailability of drugs that possess polar functional groups, such as carboxylic acids. ncats.ionih.gov The fundamental principle involves masking these charged moieties with a lipophilic ester group, thereby increasing the molecule's ability to permeate biological membranes. ncats.io This modification is designed to be temporary, with the ester linkage being cleaved in the body to release the active parent drug. This process of cleavage and reactivation is termed bioreversibility.
The ideal ester prodrug should be sufficiently stable in the gastrointestinal tract to ensure absorption but readily hydrolyzed by enzymes in the plasma, liver, or target tissues to release the active drug. ncats.io The rate of this hydrolysis is a critical factor in the prodrug's pharmacokinetic profile and therapeutic efficacy. The choice of the ester promoiety can significantly influence the rate and site of this bioconversion.
Enzymatic Hydrolysis Kinetics of Isopropyl Esters in Defined Biological Matrices
The biotransformation of the trandolaprilat (B1681354) isopropyl ester, known as trandolapril (B549266), is predominantly an enzyme-mediated process. In vitro studies using various biological matrices have been instrumental in elucidating the kinetics of this critical activation step.
Identification and Characterization of Esterase Enzymes Involved in Cleavage
Research has unequivocally identified carboxylesterase 1 (CES1) as the primary enzyme responsible for the hydrolysis of trandolapril to its active metabolite, trandolaprilat. nih.govnih.gov CES1 is a major hydrolase predominantly found in the human liver. nih.govnih.gov In contrast, carboxylesterase 2 (CES2), which is more abundant in the human intestine, exhibits little to no catalytic activity towards trandolapril. nih.gov This specificity for CES1 indicates that the activation of the prodrug primarily occurs after absorption and subsequent passage to the liver. nih.govdrugbank.comwikipedia.orgnih.govnih.gov
Studies using human liver microsomes (HLM) have demonstrated rapid hydrolysis of trandolapril, while incubations with human intestinal microsomes (HIM) did not result in detectable conversion. nih.gov This stark difference in enzymatic activity between liver and intestinal preparations underscores the pivotal role of hepatic CES1 in the bioactivation of trandolapril.
Substrate Specificity and Kinetic Parameters (K_m, V_max) of Hydrolysis
The efficiency of an enzyme in catalyzing a reaction is described by its kinetic parameters, namely the Michaelis constant (K_m) and the maximum reaction velocity (V_max). For the hydrolysis of trandolapril by wild-type CES1, these parameters have been determined in studies using transfected Flp-In-293 cells stably expressing the enzyme.
The K_m value is an indicator of the substrate concentration at which the reaction rate is half of V_max, and it reflects the affinity of the enzyme for its substrate. A lower K_m value generally indicates a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme | Substrate | K_m (μM) | V_max (nmol/min/mg protein) |
| Wild-Type CES1 | Trandolapril | 639.9 ± 32.9 | 103.6 ± 2.2 |
Data from a study utilizing transfected Flp-In-299 cells stably expressing wild-type CES1. nih.gov
It is important to note that genetic variations in the CES1 enzyme can significantly impact the kinetics of trandolapril hydrolysis. For instance, the p.Gly143Glu genetic variant of CES1 has been shown to be essentially non-functional in converting trandolapril to trandolaprilat. nih.gov In vitro studies with human liver S9 fractions from individuals heterozygous for this variant showed a significantly lower rate of trandolapril activation compared to those without the variant. nih.gov
Non-Enzymatic Hydrolysis Mechanisms in Biological Mimicking Buffers
While enzymatic hydrolysis is the primary route for the bioactivation of many ester prodrugs, non-enzymatic hydrolysis can also occur, typically influenced by pH and temperature. This chemical hydrolysis can happen in the aqueous environments of the body, such as the gastrointestinal tract or the bloodstream.
However, for trandolapril, the available scientific literature primarily focuses on its enzymatic conversion, suggesting that non-enzymatic hydrolysis under physiological conditions is likely not a significant contributor to the formation of trandolaprilat. The stability of the ester bond in trandolapril is likely sufficient to prevent substantial premature hydrolysis before it reaches the liver for enzymatic activation. Further studies in various biological mimicking buffers would be necessary to definitively quantify the rate and extent of any non-enzymatic degradation.
Role of Esterases in Chemical Linkage Cleavage within In Vitro Systems
In vitro systems are indispensable tools for characterizing the metabolic fate of prodrugs like trandolapril. These systems, which include subcellular fractions like liver microsomes (S9 fractions) and preparations of purified or recombinant enzymes, allow for the detailed study of the cleavage of the ester linkage in a controlled environment. nih.govnih.govnih.gov
The use of these in vitro models has been crucial in:
Identifying the key enzymes: By comparing the hydrolytic activity of different enzyme preparations (e.g., CES1 vs. CES2), researchers can pinpoint the specific esterases responsible for prodrug activation. nih.gov
Determining kinetic parameters: These systems allow for the precise measurement of K_m and V_max, providing quantitative data on the efficiency of the enzymatic conversion. nih.govnih.gov
Investigating the impact of genetic variability: In vitro studies using enzymes from individuals with different genetic makeups can reveal how genetic polymorphisms affect drug metabolism and response. nih.gov
Screening for potential drug-drug interactions: These systems can be used to assess whether other drugs might inhibit the esterases responsible for prodrug activation, leading to altered efficacy.
In the case of trandolapril, in vitro studies have been fundamental in establishing the selective role of hepatic CES1 in its bioactivation, quantifying the kinetics of this process, and highlighting the potential for inter-individual variability due to genetic factors. nih.govnih.gov
Theoretical and Computational Investigations of Trandolaprilat Isopropyl Ester
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations provide a more accurate description of the electronic structure of a molecule, offering deeper insights into its reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a powerful method for studying the electronic properties of molecules. For a molecule like trandolaprilat (B1681354) isopropyl ester, DFT calculations can be used to determine a range of electronic and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index. nih.gov
These descriptors are invaluable for understanding the molecule's stability and reactivity. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The electrostatic potential map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of interaction.
Table 3: Illustrative Quantum Chemical Descriptors for Trandolaprilat Isopropyl Ester (Calculated using DFT) This table presents hypothetical data to illustrate the potential outcomes of quantum chemical calculations.
| Descriptor | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 1.5 eV |
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic parameters. For this compound, DFT calculations can be used to compute the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign the observed signals.
Similarly, the infrared (IR) vibrational frequencies can be calculated. mdpi.com The computed IR spectrum can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands. This is particularly useful for identifying the characteristic vibrations of functional groups, such as the carbonyl stretches of the ester and amide groups.
Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Key Carbon in this compound This table presents hypothetical data to illustrate the potential outcomes of spectroscopic parameter prediction.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Ester Carbonyl | 172.5 | 173.1 |
| Amide Carbonyl | 175.8 | 176.4 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the molecular system, allowing for the study of its behavior over time. An MD simulation of this compound, either in a solvent or in complex with a protein, would involve solving Newton's equations of motion for the atoms in the system.
These simulations can provide insights into the conformational flexibility of the molecule, the stability of its different conformers, and the dynamics of its interactions with its environment. For example, an MD simulation of this compound in water could reveal the stability of intramolecular hydrogen bonds and the dynamics of the surrounding water molecules. In the context of a protein-ligand complex, MD simulations can be used to assess the stability of the binding pose obtained from docking and to calculate the binding free energy more accurately using methods like MM-PBSA or MM-GBSA. sciopen.com Studies on other ACE inhibitors like lisinopril (B193118) and captopril (B1668294) have successfully used MD simulations to understand their binding stability and dynamic behavior within the ACE active site. semanticscholar.orgscienceopen.com
Table 5: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound This table presents hypothetical data to illustrate the potential outcomes of a molecular dynamics simulation.
| Parameter | Value | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Duration of the simulation |
| RMSD of the Ligand | 1.5 ± 0.3 Å | Indicates stability of the ligand's conformation |
| Number of Intramolecular H-bonds | 2 | Shows persistent intramolecular interactions |
Dynamic Behavior and Stability in Solution or Crystal Lattice
The three-dimensional conformation of a drug molecule is a critical determinant of its biological activity. Computational studies, often complemented by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can elucidate the dynamic nature of molecules in different environments.
Research into the conformational dynamics of the closely related compound trandolapril (B549266) has revealed the presence of multiple conformations in solution. A study utilizing NMR spectroscopy and Density Functional Theory (DFT) calculations identified two primary conformers in a chloroform (B151607) solution. researchgate.net These conformers were found to interchange through the rotation about the amide bond, with one conformer being energetically more favorable. researchgate.net This dynamic equilibrium is a key characteristic of the molecule's behavior in a solution state and influences how it approaches and interacts with its biological target. The energy difference between these conformers was calculated to be 6.35 kJ/mol. researchgate.net
The stability of a compound in its solid state is often investigated through crystal structure analysis. The crystal structure of trandolapril has been solved using powder X-ray diffraction data, revealing its packing arrangement and intermolecular interactions within the crystal lattice. ucl.ac.uk Such studies are fundamental for understanding the physicochemical properties of the solid form of the drug.
| Parameter | Finding | Methodology |
|---|---|---|
| Conformational Isomers in Solution | Two primary conformers (A and B) identified, interconverting via amide bond rotation. | NMR Spectroscopy, Density Functional Theory (DFT) |
| Preferred Conformer in Solution | Conformer B (cis) is the more stable conformation. | NMR Spectroscopy, DFT |
| Energy Difference Between Conformers | 6.35 kJ/mol | DFT Calculations |
| Crystal System | Orthorhombic | Powder X-ray Diffraction |
| Space Group | P212121 | Powder X-ray Diffraction |
Ligand-Protein Interaction Dynamics in Model Systems
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions between a ligand, such as trandolaprilat, and its protein target, ACE. These simulations can provide a detailed picture of the binding process, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction.
While specific MD simulation studies focusing solely on this compound with ACE are not extensively documented in publicly available literature, numerous computational studies on other ACE inhibitors provide a robust model for its interaction. These studies consistently highlight the importance of the zinc ion in the active site of ACE, which is crucial for the enzyme's catalytic activity. plos.orgnih.gov The active form, trandolaprilat, is known to have a very high affinity for ACE, which is attributed to its strong interaction with this zinc ion and surrounding residues. nih.gov
MD simulations of various ACE inhibitors have elucidated the key interactions that stabilize the ligand in the active site. These interactions typically involve hydrogen bonds, electrostatic interactions, and hydrophobic contacts with specific amino acid residues. plos.org The binding of the inhibitor induces conformational changes in the enzyme, which can be monitored throughout the simulation to understand the induced-fit mechanism of binding. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time. plos.org
| Residue | Type of Interaction | Role in Binding |
|---|---|---|
| His383, His387, Glu411 | Coordination | Directly coordinate with the active site Zn(II) ion. |
| Glu384 | Hydrogen Bonding, Electrostatic | Acts as a general base in catalysis and interacts with the inhibitor. |
| Tyr523 | Hydrogen Bonding | Forms hydrogen bonds with the inhibitor's carboxylate group. |
| Lys511 | Electrostatic | Forms salt bridges with the inhibitor's carboxylate group. |
| Hydrophobic Pocket Residues | Hydrophobic Interactions | Accommodate non-polar moieties of the inhibitor, contributing to binding affinity. |
Computational Prediction of Hydrolysis Pathways and Transition States
This compound is a prodrug that requires in vivo hydrolysis to its active diacid form, trandolaprilat. nih.govdrugbank.com This conversion is typically mediated by carboxylesterases. mdpi.com Computational methods, particularly quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) approaches, are instrumental in elucidating the detailed mechanism of such enzymatic reactions. nih.gov
These methods allow for the calculation of the potential energy surface of the reaction, which maps the energy of the system as the reactants are converted into products. From this surface, the reaction pathway, including any intermediate species and transition states, can be identified. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
The hydrolysis of an ester typically proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate. mdpi.com In an enzyme-catalyzed reaction, the amino acid residues in the active site play a crucial role in stabilizing the transition state and lowering the activation energy. QM/MM simulations can model this process by treating the reacting species (the ester and the catalytic residues) with a high level of QM theory, while the rest of the protein and solvent are described by a more computationally efficient MM force field.
| Computational Step | Methodology | Expected Output |
|---|---|---|
| 1. Model Building | Homology modeling or crystal structure of carboxylesterase; Docking of this compound. | Initial structure of the enzyme-substrate complex. |
| 2. Reaction Coordinate Definition | Identification of the bonds being broken and formed during hydrolysis. | A defined path from reactant to product. |
| 3. Potential Energy Surface Scan | QM/MM calculations along the reaction coordinate. | Energy profile of the hydrolysis reaction. |
| 4. Transition State Optimization | QM/MM transition state search algorithms. | The precise geometry and energy of the transition state. |
| 5. Frequency Calculation | QM/MM frequency analysis at stationary points. | Confirmation of the transition state (one imaginary frequency) and calculation of zero-point vibrational energy corrections. |
Solid State Chemistry and Polymorphism of Trandolaprilat Isopropyl Ester
Polymorphic and Pseudopolymorphic Forms Characterization
Discovery and Isolation of Crystalline Forms
There are no specific studies in the public domain detailing the discovery and isolation of distinct crystalline forms of trandolaprilat (B1681354) isopropyl ester. The primary focus of research has been on the active pharmaceutical ingredient, trandolapril (B549266), and its active metabolite, trandolaprilat. While various crystalline forms of trandolaprilat have been identified, this information is not directly transferable to its isopropyl ester derivative.
Identification of Amorphous States
No published research has specifically identified or characterized an amorphous state of trandolaprilat isopropyl ester. The generation and stabilization of an amorphous form would typically be investigated if the compound were being developed as an active pharmaceutical ingredient, which is not the case for this molecule.
Hydrates and Solvates
There is no available information regarding the formation of hydrates or solvates of this compound. Studies on the closely related compound, trandolaprilat, have revealed the existence of solvated crystalline forms, suggesting that this compound might also form such structures with specific solvents. However, without experimental evidence, this remains speculative.
Characterization Techniques for Solid Forms
X-ray Powder Diffraction (XRPD) for Crystalline Structure
No X-ray Powder Diffraction (XRPD) data for this compound is available in the scientific literature or patent databases. XRPD is a fundamental technique for the characterization of crystalline solids, and the absence of such data indicates a lack of detailed solid-state investigation.
A representative table for XRPD data, were it available, would typically include the following:
Table 1: Hypothetical X-ray Powder Diffraction Data for a Crystalline Form of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Similarly, there are no published Differential Scanning Calorimetry (DSC) thermograms or data for this compound. DSC is used to determine the thermal properties of a material, such as melting point and glass transition temperature, which are critical for understanding polymorphism and the amorphous state.
A representative table for DSC data, were it available, would appear as follows:
Table 2: Hypothetical Thermal Transitions of this compound by DSC
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|
Thermogravimetric Analysis (TGA) for Solvent Content
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial tool for determining the solvent and water content of a pharmaceutical solid, which is vital for assessing its purity and stability.
In the context of this compound, TGA would be employed to quantify the amount of residual solvents, such as isopropanol (B130326), that might be present from the synthesis or purification processes. The analysis involves heating a small sample of the compound at a constant rate and monitoring its weight loss.
A typical TGA thermogram plots mass percentage against temperature. For a solvated or hydrated form of this compound, the thermogram would show distinct steps of mass loss. The temperature at which the mass loss occurs provides information about the nature of the desolvation or dehydration process. A sharp mass loss at a relatively low temperature often indicates the presence of a weakly bound solvent, while a loss at a higher temperature might suggest a more strongly bound solvent or water molecule within the crystal lattice.
While specific TGA data for this compound is not widely available in public literature, a hypothetical analysis would yield results that can be tabulated for clarity.
Table 1: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 50 - 120 | 2.5% | Loss of surface adsorbed water or volatile solvent. |
| 150 - 200 | 5.0% | Desolvation of a crystalline solvate (e.g., isopropanolate). |
This data is illustrative and serves to demonstrate how TGA results would be presented and interpreted. The precise stoichiometry of any solvate could be calculated from the percentage of mass loss. For instance, a specific molar ratio of solvent to the compound would correspond to a theoretical mass loss percentage, which can be compared with the experimental data.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the local molecular structure, conformation, and dynamics in solid materials. Unlike X-ray diffraction, which requires crystalline material, ssNMR can characterize both crystalline and amorphous forms of a substance.
For this compound, ssNMR would be instrumental in identifying and distinguishing between different polymorphic forms, as well as characterizing amorphous content. Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct ssNMR spectra due to variations in the local chemical environment of the atomic nuclei (e.g., ¹³C, ¹⁵N).
The key parameters obtained from an ssNMR spectrum are chemical shifts, which are sensitive to the electron density around a nucleus and thus to molecular conformation and intermolecular interactions like hydrogen bonding. Differences in the crystal packing of polymorphs lead to different intermolecular interactions, resulting in distinguishable chemical shifts.
While specific ssNMR spectra for this compound are not publicly documented, a comparative study of two hypothetical polymorphs would reveal differences in their spectral fingerprints.
Table 2: Hypothetical ¹³C ssNMR Chemical Shift Differences Between Two Polymorphs of this compound
| Carbon Atom | Polymorph A (ppm) | Polymorph B (ppm) | Chemical Shift Difference (ppm) |
|---|---|---|---|
| Carbonyl (Ester) | 172.5 | 174.0 | 1.5 |
| Carbonyl (Amide) | 176.8 | 176.2 | -0.6 |
| Isopropyl CH | 68.3 | 69.1 | 0.8 |
Such differences in chemical shifts, even if subtle, provide unequivocal evidence of different solid-state forms. Furthermore, ssNMR can be used quantitatively to determine the relative amounts of different polymorphs in a mixture, which is crucial for controlling the solid-state composition of the substance.
Influence of Solid-State Forms on Chemical Stability and Degradation Profiles
The solid-state form of a pharmaceutical compound can significantly influence its chemical stability and degradation pathways. Different polymorphs or the presence of an amorphous form can lead to variations in physical properties such as solubility, hygroscopicity, and crystal energy, all of which can affect the rate and nature of chemical degradation.
For this compound, which is an ester, the primary degradation pathway is likely to be hydrolysis, leading to the formation of trandolaprilat and isopropanol. The rate of this hydrolysis in the solid state can be influenced by the solid-state form.
Polymorphism and Stability : Different polymorphs have different crystal lattice energies. A less stable, higher-energy polymorph (metastable form) is generally more reactive and thus may degrade more rapidly than a more stable, lower-energy form. The arrangement of molecules in the crystal lattice can also affect the accessibility of reactive sites, such as the ester group in this compound, to reactants like water.
Amorphous Form and Stability : The amorphous form of a compound lacks the long-range molecular order of a crystalline solid. This disordered state results in higher molecular mobility and a larger surface area, which can lead to increased reactivity and a faster degradation rate compared to its crystalline counterparts. Amorphous materials are often more hygroscopic, readily absorbing water from the environment, which can accelerate hydrolysis.
Degradation Profiles : The degradation profile of different solid-state forms can also vary. While hydrolysis is a likely pathway, other degradation reactions, such as oxidation or intramolecular cyclization (a known degradation pathway for the parent drug, trandolapril, to form a diketopiperazine derivative), could also occur. The specific arrangement of molecules in a crystal lattice might favor one degradation pathway over another.
Forced degradation studies on the parent drug, trandolapril, have shown that it is susceptible to degradation in acidic, basic, and oxidative conditions. cleanchemlab.com It is reasonable to infer that this compound would exhibit similar sensitivities. A study comparing the stability of different solid-state forms of this compound under stressed conditions (e.g., high humidity and temperature) would be necessary to fully characterize their degradation profiles.
Table 3: Potential Degradation Products of this compound
| Compound Name | Degradation Pathway |
|---|---|
| Trandolaprilat | Hydrolysis of the isopropyl ester group. |
| Diketopiperazine derivative | Intramolecular cyclization. |
Methodological Considerations and Research Frameworks in Trandolaprilat Isopropyl Ester Analysis
Design of Controlled Degradation Studies Following Scientific Guidelines (e.g., for chemical stability)
Controlled degradation, or forced degradation, studies are a cornerstone of pharmaceutical analysis, providing critical insights into the intrinsic stability of a drug substance and its potential degradation pathways. For Trandolaprilat (B1681354) isopropyl ester, while it is often an impurity analyzed in the context of trandolapril's stability, the principles of forced degradation are applied to the parent drug to understand the formation and behavior of such related substances. These studies are conducted under conditions more severe than standard stability testing to accelerate degradation.
The design of these studies typically follows guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2). nih.govsemanticscholar.org The stress conditions commonly employed include:
Acidic Hydrolysis: Treatment with acids, such as 0.1 M to 1N hydrochloric acid (HCl), at elevated temperatures (e.g., 60-80°C) helps to assess the lability of the ester and amide bonds. semanticscholar.orgnih.gov
Basic Hydrolysis: Exposure to bases like 0.1 M to 1N sodium hydroxide (B78521) (NaOH) at various temperatures is used to evaluate susceptibility to base-catalyzed degradation. semanticscholar.orgnih.gov Trandolapril (B549266), and by extension its related compounds, has shown more significant degradation in alkaline conditions compared to acidic ones. jfda-online.comnih.gov
Oxidative Degradation: The use of oxidizing agents, most commonly hydrogen peroxide (H2O2) at concentrations ranging from 3% to 30%, reveals the potential for oxidative decomposition. nih.gov Studies on trandolapril have shown the formation of multiple oxidative degradation products. jfda-online.comnih.gov
Thermal Stress: Exposing the solid drug substance to high temperatures (e.g., 50-60°C for extended periods) is used to evaluate its thermal stability. semanticscholar.org
The primary goal of these studies is to generate degradation products to a level that allows for the development and validation of stability-indicating analytical methods. These methods must be capable of separating the intact drug from all its degradation products and impurities, including Trandolaprilat isopropyl ester. High-performance liquid chromatography (HPLC) is the most prevalent technique for this purpose. nih.govnih.govresearchgate.net
Table 1: Representative Conditions for Forced Degradation Studies of Trandolapril Leading to Analysis of Impurities like this compound
| Stress Condition | Reagent/Parameter | Typical Duration and Temperature |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1N HCl | 30 minutes - 2 hours at 60°C - 80°C |
| Base Hydrolysis | 0.1 M - 1N NaOH | 30 minutes - 2 hours at room temp - 60°C |
| Oxidative Stress | 3% - 30% H₂O₂ | 25 minutes - 1 hour at 50°C |
| Thermal Degradation | Dry Heat | Up to 60 days at 50°C |
| Photodegradation | UV and Fluorescent Light | Conforming to ICH Q1B guidelines |
This table is a composite of typical conditions reported in the literature for trandolapril and may be applicable for the analysis of its impurities. nih.govsemanticscholar.orgnih.gov
Development and Qualification of Reference Standards for Analytical Research
The accuracy and reliability of any quantitative analytical method hinge on the availability of high-purity reference standards. In the context of this compound, which is identified as "Trandolapril Impurity B," a well-characterized reference standard is indispensable for its identification and quantification in the trandolapril drug substance and product. mdpi.comresearchgate.net
The development and qualification of a reference standard for an impurity like this compound is a meticulous process:
Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from stressed samples of the parent drug substance.
Purification: Techniques such as column chromatography and recrystallization are employed to achieve the highest possible purity.
Characterization and Structural Elucidation: A battery of analytical techniques is used to confirm the identity and structure of the compound. This typically includes Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.
Purity Assessment: The purity of the reference standard is determined using a combination of methods. HPLC with a universal detector (like a Charged Aerosol Detector) or a relative response factor is often used. Other techniques may include titration and analysis for residual solvents and water content.
Certification: Once thoroughly characterized and its purity established, the material is designated as a qualified reference standard. Pharmacopoeias and commercial suppliers provide such standards to be used for peak identification in chromatograms and for the accurate quantification of the impurity in test samples. researchgate.net
The availability of a qualified reference standard for this compound allows for the validation of analytical methods, ensuring they are accurate, precise, and specific for this particular impurity.
Implementation of Advanced Chemical Derivatization for Enhanced Analytical Sensitivity and Selectivity
While direct HPLC-UV analysis is often sufficient for impurity profiling during stability studies, there are scenarios where enhanced sensitivity and selectivity are required, such as in bioanalytical studies or when dealing with very low-level impurities. Chemical derivatization is a powerful technique to improve the analytical properties of a molecule. researchgate.net For this compound, which contains a secondary amine and a carboxylic acid functional group, several derivatization strategies could theoretically be employed, although specific applications to this molecule are not widely reported in the literature.
The primary goals of derivatization in this context would be:
Enhancing UV Absorbance or Inducing Fluorescence: If the intrinsic UV absorbance is low, a chromophore or fluorophore can be attached to the molecule to significantly increase the detector response.
Improving Chromatographic Properties: Derivatization can alter the polarity and size of the molecule, leading to better retention and peak shape in reversed-phase HPLC.
Increasing Mass Spectrometric Ionization: For LC-MS analysis, derivatization can introduce a readily ionizable group, improving sensitivity in the mass spectrometer.
Given the structure of this compound, the carboxylic acid moiety is a prime target for derivatization. Common approaches for derivatizing carboxylic acids for HPLC analysis include:
Esterification with a Fluorogenic Reagent: Reagents like 2-bromoacetyl-6-methoxynaphthalene can be used to form fluorescent esters, allowing for highly sensitive fluorescence detection. nih.gov
Amidation with a UV-Active or Fluorescent Amine: The carboxylic acid can be activated and then reacted with an amine containing a strong chromophore or fluorophore.
Ion-Pairing and Charge-Tagging for LC-MS: Reagents can be used to introduce a permanent positive or negative charge, which significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). researchgate.net
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, avoiding the formation of by-products that could interfere with the analysis. thermofisher.com While derivatization is a valuable tool, it adds complexity to the sample preparation process. Therefore, its implementation is typically reserved for applications where the required sensitivity cannot be achieved by direct analysis.
Table 2: Potential Derivatization Strategies for Carboxylic Acid Group in this compound
| Derivatization Strategy | Reagent Type | Target Functional Group | Analytical Advantage |
|---|---|---|---|
| Fluorogenic Labeling | Naphthacyl bromides, coumarin-based reagents | Carboxylic Acid | Enhanced sensitivity with fluorescence detection |
| UV-Active Labeling | p-Nitrobenzyl bromide, benzoyl chloride | Carboxylic Acid, Secondary Amine | Increased sensitivity with UV detection |
| LC-MS Signal Enhancement | Pyridylamino-containing reagents | Carboxylic Acid | Improved ionization efficiency for mass spectrometry |
This table presents general derivatization strategies applicable to the functional groups present in this compound, based on common practices in pharmaceutical analysis. nih.govresearchgate.netresearchgate.net
Concluding Perspectives and Future Research Trajectories
Identification of Unresolved Chemical Questions and Methodological Gaps
A thorough investigation into Trandolaprilat (B1681354) isopropyl ester is currently constrained by several unanswered chemical questions and a lack of specialized analytical methodologies. Addressing these gaps is fundamental to fully characterizing the compound and its potential.
Key Unresolved Chemical Questions:
Solid-State Characterization: The solid-state properties of Trandolaprilat isopropyl ester remain largely unexplored. There is no publicly available data on its potential crystalline polymorphs, solvates, or amorphous state. Polymorphism can profoundly influence critical physicochemical properties such as solubility, dissolution rate, and chemical stability, which are determinants of a compound's behavior in formulation and biopharmaceutical performance. A systematic screening for and characterization of different solid forms is a significant research gap.
Stereochemical Integrity During Synthesis and Metabolism: Trandolaprilat possesses multiple stereocenters, all of which are critical for its biological activity. While syntheses of Trandolapril (B549266) are highly stereocontrolled, it is an unresolved question whether the introduction of the bulkier isopropyl group via standard esterification methods proceeds with complete retention of stereochemical integrity at all chiral centers. Furthermore, the potential for stereoselective enzymatic hydrolysis in biological systems has not been investigated, leaving a gap in understanding its precise metabolic fate.
Comprehensive Degradation Profiling: Beyond the expected hydrolysis to the active parent, Trandolaprilat, the complete degradation profile of the isopropyl ester under forced conditions (e.g., oxidative, photolytic, thermal stress) is not documented. Identifying and structuring elucidating minor degradation products is essential for ensuring the quality and stability of the substance.
Table 1: Potential Degradation Pathways of this compound for Future Investigation
| Degradation Pathway | Triggering Condition | Potential Resulting Product(s) | Chemical Implication |
|---|---|---|---|
| Ester Hydrolysis | Aqueous environment, pH change, enzymatic action | Trandolaprilat, Isopropanol (B130326) | Expected primary bioconversion/degradation route. |
| Oxidation | Oxidizing agents, atmospheric oxygen | N-oxide derivatives, hydroxylated products on the octahydroindole ring | Formation of more polar impurities; potential loss of activity. |
| Diketopiperazine Formation | Thermal stress, specific pH conditions | Intramolecular cyclization product between the two amino acid moieties | A common degradation pathway for dipeptide-like ACE inhibitors. |
| Isomerization | Acidic/basic conditions, heat | Epimerization at chiral centers adjacent to carbonyl groups | Potential formation of diastereomers with altered biological activity. |
Methodological Gaps:
Co-quantitative Bioanalytical Methods: There is a need for validated, high-sensitivity bioanalytical methods (e.g., LC-MS/MS) capable of simultaneously quantifying this compound, its active metabolite Trandolaprilat, and the related ethyl ester Trandolapril in complex biological matrices like plasma. Such a method would be indispensable for comparative pharmacokinetic studies.
Advanced Computational Modeling: Detailed in silico studies, such as Quantum Mechanics (QM) or Molecular Dynamics (MD) simulations, have not been applied to this compound. Such models could predict its conformational preferences, interaction energies with carboxylesterase enzymes, and provide a theoretical basis for its differential rate of hydrolysis compared to the ethyl ester, Trandolapril.
Potential for Novel Synthetic Approaches and Derivatization Strategies
The existing framework for synthesizing ester prodrugs presents opportunities for innovation, both in creating this compound more efficiently and in using its structure as a scaffold for further derivatization.
Novel Synthetic Approaches:
Enzyme-Catalyzed Synthesis: A significant advancement would be the development of an enzymatic synthesis route. Using immobilized lipases (e.g., Candida antarctica lipase (B570770) B) could offer a highly selective, environmentally benign alternative to traditional chemical esterification. This approach could potentially minimize side reactions, eliminate the need for harsh coupling agents, and ensure high stereochemical purity under mild reaction conditions.
Continuous Flow Chemistry: The application of microreactor or flow chemistry technology to the esterification process could provide superior control over reaction parameters such as temperature, pressure, and residence time. This would lead to enhanced reaction efficiency, improved safety for scalable production, and potentially higher purity of the final product by minimizing the formation of degradation products like diketopiperazines.
Derivatization Strategies for Future Research:
The isopropyl ester serves as a template for exploring how modifications to the ester promoiety can fine-tune pharmacokinetic properties. A systematic derivatization strategy could yield valuable structure-activity relationship (SAR) data.
Bioisosteric Ester Replacements: Replacing the isopropyl group with other sterically or electronically distinct moieties could modulate the rate of enzymatic hydrolysis and lipophilicity. Exploring a series of branched-chain (e.g., sec-butyl, isobutyl) or cyclic (e.g., cyclopropyl (B3062369), cyclohexyl) esters would provide direct insight into the steric tolerance of the active site of human carboxylesterases.
Fluorination of the Promoietry: The synthesis of fluorinated analogues, such as a 1,1,1,3,3,3-hexafluoroisopropyl ester, represents a compelling research direction. The high electronegativity of fluorine can drastically alter the electronics of the ester carbonyl, influencing its susceptibility to nucleophilic attack by esterases. Furthermore, fluorination can block sites of oxidative metabolism on the promoiety, increasing its metabolic stability prior to hydrolysis.
Table 2: Comparative Properties of Hypothetical Trandolaprilat Ester Analogues
| Ester Group | Name of Analogue | Key Structural Feature | Predicted Impact on Lipophilicity (logP) | Predicted Impact on Steric Hindrance |
|---|---|---|---|---|
| -CH(CH₃)₂ | This compound | Branched Alkyl | Moderate Increase | Moderate |
| -CH₂CH₃ | Trandolapril | Linear Alkyl | Baseline | Low |
| -C(CH₃)₃ | Trandolaprilat tert-butyl ester | Highly Branched Alkyl | High Increase | High (potential steric shield) |
| -CH(CF₃)₂ | Trandolaprilat hexafluoroisopropyl ester | Electron-Withdrawing | Significant Increase | High |
| -c-C₃H₅ | Trandolaprilat cyclopropyl ester | Strained Ring | Moderate Increase | Moderate (unique geometry) |
Broader Academic Implications for the Study of Ester Analogues in Pharmaceutical Research
The focused study of this compound has implications that extend beyond this single molecule, contributing valuable knowledge to the broader field of pharmaceutical sciences, particularly in prodrug design and development.
Elucidating Structure-Hydrolysis Relationships: A direct comparison of the enzymatic hydrolysis rates of Trandolaprilat, Trandolapril (ethyl ester), and this compound by key human carboxylesterases (hCE1 and hCE2) would provide a clear and quantitative case study. This data would help build more predictive models for how the size, branching, and electronics of an ester promoiety dictate the speed and selectivity of prodrug activation.
Case Study in Physicochemical Modulation: The seemingly subtle shift from an ethyl to an isopropyl group can have a measurable impact on fundamental physicochemical properties. A comparative analysis provides a tangible example for understanding how minor structural changes influence lipophilicity (logP), solubility, and solid-state characteristics, which are foundational concepts in preformulation science.
Table 3: Physicochemical Comparison of Trandolaprilat and Its Ester Prodrugs
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Calculated logP (XLogP3-AA) |
|---|---|---|---|---|
| Trandolaprilat | Parent Dicarboxylic Acid | C₂₂H₃₀N₂O₅ | 418.5 | 1.8 |
| Trandolapril | Ethyl Ester Prodrug | C₂₄H₃₄N₂O₅ | 446.5 | 3.1 |
| This compound | Isopropyl Ester Analogue | C₂₅H₃₆N₂O₅ | 460.6 | 3.5 |
Data sourced from PubChem database. The logP values highlight the progressive increase in lipophilicity with the addition and expansion of the alkyl ester group.
Probing Enzyme Active Site Topology: Using a series of structurally related ester analogues like this compound as chemical probes can help map the substrate-binding pockets of metabolic enzymes. Differences in their binding affinities and turnover rates can reveal specific details about the size, shape, and hydrophobic character of the enzyme's active site, contributing to the field of chemical biology.
Informing Rational Prodrug Design: Ultimately, the knowledge gained from investigating this compound—from synthesis to bioconversion—serves as a valuable dataset for the rational design of next-generation prodrugs. It underscores the principle that the promoiety is not merely an inert carrier but an active modulator of the entire pharmacokinetic profile, providing a template for optimizing drug delivery and efficacy for other acidic drug candidates.
Q & A
Q. What is the pharmacological mechanism of Trandolaprilat isopropyl ester as an ACE inhibitor?
this compound acts as a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion. This mechanism lowers blood pressure and promotes sodium excretion . The esterification enhances lipophilicity, improving absorption and hydrolysis to the active metabolite (trandolaprilat) under physiological conditions .
Q. What synthetic methodologies are validated for producing this compound?
A common synthesis involves reacting the parent carboxylic acid (trandolaprilat) with isopropyl alcohol in the presence of concentrated sulfuric acid as a catalyst. The mixture is refluxed, followed by neutralization, filtration, and crystallization. Yield optimization requires precise control of reaction time, temperature, and stoichiometry, as demonstrated in analogous ester syntheses (e.g., L-tyrosine isopropyl ester) . Characterization via -NMR and -NMR confirms ester formation, with peaks corresponding to isopropyl protons (~1.2 ppm) and ester carbonyl (~175 ppm) .
Q. How does the ester functional group influence this compound’s pharmacokinetics?
The isopropyl ester increases lipophilicity, enhancing membrane permeability and oral bioavailability. Hydrolysis in vivo by esterases releases the active ACE inhibitor (trandolaprilat). Structural analogs (e.g., L-tyrosine esters) show similar prodrug activation kinetics, with hydrolysis rates dependent on esterase activity and pH .
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound’s molecular conformation be resolved?
Discrepancies in torsion angles or hydrogen-bonding patterns (e.g., C–C(NH)–C(O)–O vs. C–C–C–O conformations) require rigorous refinement using software like SHELXL. Parameters such as -factor (<0.05), (<0.10), and goodness-of-fit () (~1.0) must be optimized. Secondary interactions (e.g., N–H⋯O and C–H⋯O bonds) should be validated via difference Fourier maps to resolve ambiguities in electron density .
Q. What statistical frameworks are recommended for validating reproducibility in pharmacological assays?
Use ANOVA or mixed-effects models to account for biological and technical variability. For dose-response studies, nonlinear regression (e.g., Hill equation) with 95% confidence intervals is critical. Adhere to journal guidelines (e.g., Pharmaceutical Research) requiring explicit reporting of replicates, statistical tests, and effect sizes .
Q. How should contradictory in vitro vs. in vivo efficacy data be analyzed?
Apply translational research frameworks:
- In vitro-in vivo correlation (IVIVC): Compare enzyme inhibition kinetics (IC) with plasma concentration-time profiles.
- Physiologically based pharmacokinetic (PBPK) modeling: Simulate absorption/distribution differences due to ester hydrolysis rates.
- Meta-analysis: Pool data from multiple studies to identify confounding variables (e.g., species-specific esterase activity) .
Methodological Guidance
How to design a research question on this compound’s structure-activity relationships?
Frame hypotheses around specific variables:
Q. What are best practices for reporting crystallographic data in journals?
Include:
- CIF files: Deposit raw data (e.g., .hkl files) in repositories like the Cambridge Structural Database.
- Hydrogen bonding tables: List donor-acceptor distances and angles (e.g., O–H⋯N: 2.8 Å, 150°).
- Thermal displacement parameters: Anisotropic ADPs for non-H atoms, with isotropic refinement for H atoms .
Q. How to optimize HPLC methods for quantifying this compound in plasma?
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v).
- Detection: UV at 210 nm. Validate using ICH guidelines for linearity (R > 0.99), precision (%RSD < 2%), and recovery (>95%) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
